REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[F:5][C:6]1[CH:12]=[C:11]([O:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:10]=[CH:9][C:7]=1[NH2:8].O.O.[Sn](Cl)Cl.[OH-].[Na+]>O.Cl.ClCCl>[F:5][C:6]1[CH:12]=[C:11]([O:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:10]=[CH:9][C:7]=1[NH:8][NH2:1] |f:0.1,3.4.5,6.7|
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)OCCN1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 14 h stirring at RT the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
FILTRATION
|
Details
|
After filtration through Celite® the filtrate
|
Type
|
EXTRACTION
|
Details
|
is extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried on magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)OCCN1CCOCC1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |